molecular formula C7H6ClN3 B1489873 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine CAS No. 944501-84-2

4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine

Cat. No. B1489873
CAS RN: 944501-84-2
M. Wt: 167.59 g/mol
InChI Key: VWNUWKXDSKRRSQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the CAS Number: 944501-84-2 . It has a molecular weight of 167.6 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes this compound, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H6ClN3/c1-11-4-5-6(8)2-3-9-7(5)10-11/h2-4H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Corrosion Inhibition

  • Pyrazolopyridine derivatives, including 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, have been synthesized using ultrasonic irradiation and investigated for their potential as corrosion inhibitors for mild steel in acidic environments. These derivatives exhibited mixed-type corrosion inhibition properties (Dandia, Gupta, Singh, & Quraishi, 2013).

Ultrasound-Promoted Synthesis

  • A study demonstrated the efficient synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines through a three-component regioselective reaction, utilizing ultrasound irradiation. This method resulted in high yields and short reaction times (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Biological Activity

  • C-4 substituted pyrazolo[3,4-b]pyridine nucleosides were synthesized and evaluated for biological activities, including antiviral and anticancer properties. These compounds showed moderate cytotoxicity in various culture tests, highlighting their potential in biomedical applications (Sanghvi, Larson, Willis, Robins, & Revankar, 1989).

Biomedical Applications

  • Pyrazolo[3,4-b]pyridines, including this compound, have diverse biomedical applications. They exist in two tautomeric forms and have been studied extensively for their potential in medical science (Donaire-Arias et al., 2022).

Photophysical Properties

  • Research on pyrazolo[3,4-b]pyridines with specific side chains has explored their fluorescence properties. The study of substituents effect on fluorescence properties of these compounds is significant for developing novel photophysical materials (Patil, Shelar, & Toche, 2011).

Antiviral Activity

  • New derivatives of this compound have been synthesized and evaluated for their antiviral activity against various viruses. These derivatives have shown promise as potential antiviral agents (Bernardino et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H313, H315, H319, H320, H335 . Precautionary measures include P202, P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . By modulating this pathway, this compound can impact cell function and behavior, potentially leading to therapeutic effects in certain diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme, preventing substrate access and subsequent catalysis . This compound can also interact with DNA and RNA, influencing gene expression by altering transcription and translation processes. Additionally, this compound can modulate protein-protein interactions, affecting the formation and stability of protein complexes involved in cellular signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to achieve a measurable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels can influence cellular energy production and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of this compound can affect its biological activity, with higher concentrations potentially leading to more pronounced effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes.

properties

IUPAC Name

4-chloro-2-methylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-4-5-6(8)2-3-9-7(5)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNUWKXDSKRRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CC=NC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of the product of Example 8b (0.177 g, 1.19 mmol) and phosphorus oxychloride (3 mL) was heated under reflux for 30 min and then cooled to room temperature. The reaction mixture was poured over ice, taken to pH 8 by the addition of 1N aqueous sodium hydroxide solution, and extracted with dichloromethane (3×30 mL). The combined organic phase was dried over anhydrous magnesium sulfate, filtered, and evaporated under reduced pressure to provide the title compound (0.170 g, 88% yield).
Quantity
0.177 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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